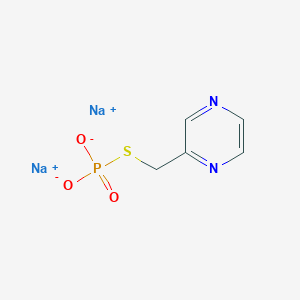
Phosphorothioic acid, S-2-pyrazinylmethyl ester, disodium salt
Descripción
El Disodio fosfórico de S-2-pirazinilmetilo es un compuesto que ha despertado interés en diversos campos científicos debido a sus propiedades químicas únicas. Este compuesto contiene un grupo fosfórico, conocido por su estabilidad y resistencia a la degradación hidrolítica. La presencia del grupo pirazinilmetilo aumenta aún más su versatilidad química, convirtiéndolo en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Número CAS |
89684-35-5 |
|---|---|
Fórmula molecular |
C5H5N2Na2O3PS |
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
disodium;dioxido-oxo-(pyrazin-2-ylmethylsulfanyl)-λ5-phosphane |
InChI |
InChI=1S/C5H7N2O3PS.2Na/c8-11(9,10)12-4-5-3-6-1-2-7-5;;/h1-3H,4H2,(H2,8,9,10);;/q;2*+1/p-2 |
Clave InChI |
NFNQGEUMSOYVJY-UHFFFAOYSA-L |
SMILES canónico |
C1=CN=C(C=N1)CSP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Disodio fosfórico de S-2-pirazinilmetilo suele implicar la reacción de ácidos tiofosfóricos O,O'-dialquílicos con haluros de alquilo en presencia de una base. Este método proporciona una ruta sintética directa a los fosfatos a través de la formación de aniones tiofosfóricos O,O'-dialquílicos . Otro método eficaz implica una reacción en una sola etapa de haluros de alquilo con fosfito de dietilo en presencia de trietilamina, azufre y alúmina ácida en condiciones sin disolvente mediante irradiación de microondas .
Métodos de producción industrial
La producción industrial de fosfatos, incluido el Disodio fosfórico de S-2-pirazinilmetilo, a menudo emplea técnicas de síntesis en fase sólida. Estos métodos son ventajosos debido a su facilidad de configuración, condiciones de reacción suaves, altos rendimientos y la ausencia de uso de disolventes . La síntesis en fase sólida implica el uso de soportes modificados y monómeros específicos para lograr los enlaces de fosfato deseados.
Análisis De Reacciones Químicas
Tipos de reacciones
El Disodio fosfórico de S-2-pirazinilmetilo experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo fosfórico en fosfinas.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, en las que el grupo fosfórico es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y nucleófilos como las aminas para las reacciones de sustitución. Las reacciones se llevan a cabo normalmente a temperaturas controladas y en atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del Disodio fosfórico de S-2-pirazinilmetilo puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden producir diversos derivados de fosfatos.
Aplicaciones Científicas De Investigación
El Disodio fosfórico de S-2-pirazinilmetilo tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del Disodio fosfórico de S-2-pirazinilmetilo implica su interacción con objetivos moleculares y vías específicas. Como agonista de STING, el compuesto activa la vía STING-TBK1-IRF3, lo que lleva a la producción de interferones tipo I y otras respuestas inmunitarias . Esta activación es crucial para su posible uso en la inmunoterapia contra el cáncer, donde estimula el sistema inmunitario para que se dirija y destruya las células cancerosas.
Comparación Con Compuestos Similares
El Disodio fosfórico de S-2-pirazinilmetilo se puede comparar con otros compuestos de fosfatos, como:
Análogos de 2′3′-cGAMP: Estos compuestos también contienen enlaces de fosfatos y se utilizan como agonistas de STING en la inmunoterapia contra el cáncer.
Oligonucleótidos de fosfatos: Estos se utilizan en terapias antisentido y en la modulación de la expresión genética.
La singularidad del Disodio fosfórico de S-2-pirazinilmetilo reside en su combinación específica del grupo pirazinilmetilo y el enlace de fosfatos, que proporciona propiedades químicas y biológicas distintas.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


